molecular formula C6H9NO3 B2596249 (E)-4-(dimethylamino)-4-oxobut-2-enoic acid CAS No. 57687-94-2

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid

Número de catálogo: B2596249
Número CAS: 57687-94-2
Peso molecular: 143.142
Clave InChI: UWVCKXVPDINNHW-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes a dimethylamino group and a keto group on a butenoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-4-oxobut-2-enoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a butenoic acid derivative. One common method is the reaction of dimethylamine with ethyl acetoacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Method 1: Reaction with Maleic Anhydride

  • Reagents : Dimethylaniline, maleic anhydride, and organic solvents (e.g., acetone or toluene).

  • Conditions : Reflux in acetone or toluene for several hours, followed by filtration and purification .

  • Product : The reaction yields the target compound via amide-acid formation.

StepReagentsConditionsProduct
1Dimethylaniline, maleic anhydrideReflux in acetone/tolueneIntermediate amide-acid
2Filtration, crystallizationIce-cold acetone/ethanolPure (E)-4-(dimethylamino)-4-oxobut-2-enoic acid

Method 2: Anhydride-Amide Reaction

  • Reagents : Dimethylaniline, maleic anhydride.

  • Conditions : Stirring in toluene for 3 hours .

  • Product : Precipitate formed, washed with toluene.

Oxidation

The compound’s butenoic acid moiety and dimethylamino group suggest susceptibility to oxidation. Potential pathways include:

  • Quinone Formation : Oxidation of the conjugated double bond system (C=C) could yield quinone derivatives .

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction

The amide group and α,β-unsaturated carbonyl system may undergo reduction:

  • Amine Formation : Reduction of the amide to a primary amine via reagents like lithium aluminum hydride (LiAlH₄) .

Substitution Reactions

Electrophilic substitution on the aromatic ring is possible:

  • Halogenation : Chlorination or bromination at para positions.

  • Sulfonation : Introduction of sulfonic acid groups.

Structural and Functional Comparisons

CompoundKey FeaturesDifferences
This compound Dimethylamino group, butenoic acid moietyZ/E isomerism, reactive α,β-unsaturated carbonyl
4-(dimethylamino)-4-oxobut-2-enoic acid Lacks the (E)-stereoisomer designationSimilar backbone but different stereochemistry
N,N-Dimethylaniline Tertiary amine, no carbonyl groupsLacks the amide-acid functionality

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of (E)-4-(dimethylamino)-4-oxobut-2-enoic acid can serve as precursors for synthesizing novel antimicrobial agents. For instance, a study highlighted the synthesis of various heterocyclic compounds through Michael addition reactions involving this acid, which exhibited promising antimicrobial activities against several bacterial strains .

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. A formal synthesis of salinosporamide A, a potent proteasome inhibitor, utilized this compound as a key intermediate. This showcases its utility in developing therapies targeting cancer cell proliferation .

Organic Synthesis

Starting Material for Heterocycles
this compound is frequently employed in organic synthesis as a building block for various heterocyclic compounds. It has been used to prepare pyridazinones and thiazoles through reactions with nitrogen and sulfur nucleophiles . The versatility of this compound facilitates the development of new materials with tailored properties.

Synthesis of Chiral Ligands
The compound is also integral in synthesizing chiral ligands used in asymmetric catalysis. Research indicates that it can be effectively utilized in reactions leading to high enantioselectivity, particularly when combined with rhodium catalysts . This application is crucial for producing fine chemicals and pharmaceuticals with specific stereochemical configurations.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryAntimicrobial and anticancer propertiesSynthesis of heterocycles with antimicrobial activity
Organic SynthesisBuilding block for heterocycles and chiral ligandsEffective in asymmetric catalysis
Anticancer ResearchKey intermediate in synthesizing proteasome inhibitorsFormal synthesis of salinosporamide A

Case Study 1: Antimicrobial Synthesis

In a study published in 2014, researchers synthesized a series of compounds from this compound that demonstrated significant antimicrobial activity. The compounds were tested against various pathogens, showing effectiveness comparable to established antibiotics .

Case Study 2: Asymmetric Catalysis

A notable application of this compound was reported in the development of chiral ligands for asymmetric catalysis. The ligands derived from this compound achieved over 99% enantioselectivity in certain reactions, highlighting its importance in producing optically active substances necessary for pharmaceuticals .

Mecanismo De Acción

The mechanism of action of (E)-4-(dimethylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the keto group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

    Dimethylaminoethanol: Shares the dimethylamino group but has different reactivity and applications.

    Acetoacetic acid: Contains a keto group but lacks the dimethylamino group, leading to different chemical behavior.

    Butenoic acid derivatives: Similar backbone structure but different functional groups, affecting their reactivity and applications.

Uniqueness

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid is unique due to the combination of the dimethylamino group and the keto group on a butenoic acid backbone

Actividad Biológica

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid, also known as DMAB, is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMAB, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMAB is characterized by the following chemical structure:

C6H10N2O3\text{C}_6\text{H}_{10}\text{N}_2\text{O}_3

This structure features a dimethylamino group, which contributes to its biological activity. The compound's unique properties stem from its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that DMAB exhibits notable antimicrobial properties. A study evaluated the compound against various pathogens, including multidrug-resistant bacteria. The results showed that DMAB had significant activity against certain Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that DMAB could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer properties of DMAB have been explored in various studies. One significant study utilized the A549 human lung adenocarcinoma model to assess the compound's cytotoxic effects. The results demonstrated that DMAB reduced cell viability in a dose-dependent manner:

Concentration (µM) A549 Cell Viability (%)
1085
5070
10050

At a concentration of 100 µM, DMAB exhibited a 50% reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent .

The biological activity of DMAB is attributed to its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid moiety allows for ionic interactions. These interactions can modulate enzyme activity and affect cellular signaling pathways, leading to observed biological effects such as antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Effectiveness : A study conducted on the antimicrobial efficacy of DMAB against clinical isolates of Staphylococcus aureus showed promising results, with a significant reduction in bacterial load following treatment with DMAB at varying concentrations .
  • Cytotoxicity in Cancer Cells : In another investigation involving A549 cells, DMAB was compared with standard chemotherapeutic agents like cisplatin. The study found that while cisplatin reduced viability to approximately 60%, DMAB at higher concentrations achieved similar cytotoxic effects, suggesting comparable efficacy in targeting cancer cells .

Propiedades

IUPAC Name

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCKXVPDINNHW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57687-94-2
Record name (2E)-3-(dimethylcarbamoyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.